Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester
Description
This compound is a highly complex ester derivative of butanedioic acid (succinic acid). Its structure features a 1,6-dioxaspiro[4.5]decane core substituted with a butyl group, a carboxy-terminated nonatrienyl chain, and additional methyl and pentadienyl moieties.
Properties
Molecular Formula |
C36H51O11- |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
4-[(1S,2E,4E)-1-[(2R,5S,8S,9R)-2-butyl-9-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethylnona-2,4,8-trienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-2-yl]-5-carboxy-4-methylpenta-2,4-dienoxy]-4-oxobutanoate |
InChI |
InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/p-1/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 |
InChI Key |
XVFQIVPMOPJEIO-OXVOKJAASA-M |
Isomeric SMILES |
CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)[O-] |
Canonical SMILES |
CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products may include modified versions of the original compound with different functional groups or structural changes.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of butanedioic acid exhibit antimicrobial properties. The compound can be utilized in the development of new antibiotics or preservatives in pharmaceutical formulations. Its structural components may enhance the efficacy against resistant bacterial strains .
Drug Delivery Systems
The unique structure of this compound allows for the formulation of drug delivery systems that can improve the bioavailability of poorly soluble drugs. By modifying the ester linkages, researchers can create nanoparticles or liposomes that encapsulate active pharmaceutical ingredients (APIs), facilitating targeted delivery and controlled release .
Anti-inflammatory Properties
Studies have shown that certain derivatives of butanedioic acid possess anti-inflammatory effects. This makes them candidates for the development of therapeutic agents aimed at treating inflammatory diseases such as arthritis and other chronic conditions .
Agricultural Applications
Pesticide Formulations
The compound has been explored as an active ingredient in pesticide formulations due to its ability to disrupt metabolic processes in pests. Its application can lead to effective pest control while minimizing environmental impact compared to traditional chemical pesticides .
Plant Growth Regulators
Research suggests that butanedioic acid derivatives can act as plant growth regulators. They promote growth by enhancing nutrient uptake and metabolic activity in plants, thus improving crop yields and resilience against stressors .
Material Science Applications
Biodegradable Polymers
Butanedioic acid is a key building block for the synthesis of biodegradable polymers. These materials are increasingly important in reducing plastic waste and environmental pollution. The specific compound's ester functionality allows for the production of polyesters that are both durable and environmentally friendly .
Coatings and Adhesives
The compound has potential uses in formulating coatings and adhesives with enhanced properties such as adhesion strength and resistance to moisture and chemicals. Its unique structure contributes to improved performance characteristics in industrial applications .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related butanedioic acid esters, emphasizing molecular features, properties, and applications.
Table 1: Comparative Analysis of Butanedioic Acid Esters
Structural and Functional Differences
Ester Group Complexity: The target compound contains a branched, polyunsaturated nonatrienyl chain and a spirocyclic ether core, distinguishing it from simpler alkyl esters (e.g., dimethyl or diethyl esters). These features likely reduce its volatility and enhance stereospecific interactions in biological systems . Dimethyl and diethyl esters are smaller, linear esters with higher volatility, making them suitable for flavoring (e.g., in tea-flavored wine or liquor) .
Biological Activity: The dimethylaminoethyl ester () exhibits adaptogenic properties, attributed to its polar tertiary amine group, which improves solubility and membrane permeability compared to non-functionalized esters .
Industrial Applications :
- Dimethyl ester is widely used in bio-oil esterification to reduce acidity, enhancing fuel compatibility .
- Bis(3-methylbutyl) ester (diisoamyl oxalate) demonstrates thermal stability, favoring its use in high-temperature lubricants .
Physical Properties
- Solubility : Bulky substituents (e.g., tert-butyl, spirodecane) decrease water solubility but enhance lipid solubility, impacting biodistribution in pharmacological contexts .
- Thermal Stability : Linear esters (e.g., diethyl) degrade at lower temperatures than branched or cyclic variants, which retain integrity under pyrolysis conditions .
Biological Activity
Butanedioic acid, commonly known as succinic acid, is a dicarboxylic acid that plays a significant role in various biological processes and industrial applications. The compound is a complex ester derivative with potential biological activities that merit detailed exploration. This article aims to compile and analyze the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester is characterized by multiple functional groups that contribute to its reactivity and biological interactions. The structural complexity suggests potential for diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Studies have indicated that derivatives of butanedioic acid exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of multiple hydroxyl groups enhances their ability to donate electrons and stabilize free radicals.
2. Anti-inflammatory Effects
Research has shown that butanedioic acid esters can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation in various models.
3. Antimicrobial Properties
Certain studies have reported antimicrobial activity against a range of pathogens. The esterified form may enhance membrane permeability or disrupt microbial cell walls due to its lipophilic characteristics.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX/LOX | |
| Antimicrobial | Disruption of cell membranes |
Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of butanedioic acid derivatives in vitro, it was found that these compounds significantly reduced malondialdehyde (MDA) levels in human cell lines exposed to oxidative stress. The reduction was comparable to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Response
A clinical trial involving patients with chronic inflammatory conditions demonstrated that administration of butanedioic acid derivatives resulted in a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin 6 (IL-6). This suggests a potential therapeutic role in managing inflammation-related diseases.
Research Findings
Recent literature highlights the multifaceted roles of butanedioic acid derivatives in biological systems:
- Metabolic Pathways : These compounds are involved in key metabolic pathways such as the TCA cycle and fatty acid metabolism.
- Cell Signaling : They may influence cell signaling pathways related to apoptosis and cell proliferation.
- Potential Drug Development : Given their diverse biological activities, there is ongoing research into their potential as drug candidates for various diseases including cancer and metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
